molecular formula C22H33NO4 B189803 Neotuberostemonine CAS No. 143120-46-1

Neotuberostemonine

Numéro de catalogue B189803
Numéro CAS: 143120-46-1
Poids moléculaire: 375.5 g/mol
Clé InChI: GYOGHROCTSEKDY-UEIGSNQUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neotuberostemonine is one of the main antitussive alkaloids in the root of Stemona tuberosa Lour . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .


Molecular Structure Analysis

Neotuberostemonine has a molecular formula of C22H33NO4 and a molecular weight of 375.50 . The molecule contains a total of 64 bonds, including 31 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and several rings of different sizes .


Physical And Chemical Properties Analysis

Neotuberostemonine is a solid, white to off-white compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 554.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

Applications De Recherche Scientifique

Application in Pulmonary Fibrosis

Specific Scientific Field

This application falls under the field of Pulmonology , specifically the study and treatment of Pulmonary Fibrosis .

Summary of the Application

Neotuberostemonine has been found to ameliorate pulmonary fibrosis. It does this by suppressing TGF-β and SDF-1, which are secreted by macrophages and fibroblasts .

Methods of Application or Experimental Procedures

In the study, Neotuberostemonine was applied through the PI3K-dependent AKT and ERK pathways. These pathways were used to suppress the secretion of TGF-β and SDF-1 by macrophages and fibroblasts .

Results or Outcomes

The results showed that Neotuberostemonine and tuberostemonine ameliorated pulmonary fibrosis. This was achieved through the suppression of TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .

Application in Lung Fibroblasts Differentiation

Specific Scientific Field

This application is in the field of Cell Biology , specifically the study of Lung Fibroblasts Differentiation .

Summary of the Application

Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice. This is achieved by regulating HIF-1α signaling .

Methods of Application or Experimental Procedures

In the study, primary mouse lung fibroblasts (PLFs) were activated and differentiated after exposure to 1% O2 or treatment with CoCl2 (100 μmol/L). This led to an increase in the protein or mRNA expression of HIF-1α, TGF-β, FGF2, α-SMA and Col-1α/3α. Neotuberostemonine was then applied in doses of 0.1-10 μmol/L to suppress the hypoxia-induced activation and differentiation of PLFs .

Results or Outcomes

The results showed that Neotuberostemonine dose-dependently suppressed the hypoxia-induced activation and differentiation of PLFs. This was achieved by inhibiting the protein expression of HIF-1α and its downstream factors TGF-β, FGF2 and α-SMA both in hypoxia-exposed fibroblasts and in lung tissues of BLM-treated mice .

Application in Pain Relief

Specific Scientific Field

This application falls under the field of Pharmacology , specifically the study and treatment of Pain Relief .

Summary of the Application

Neotuberostemonine has been found to have significant antitussive activity, comparable to codeine, but not involving opioid receptors . This suggests its potential use in pain relief.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available literature. However, it’s likely that Neotuberostemonine would be administered orally or possibly through injection .

Results or Outcomes

The results showed that Neotuberostemonine has significant antitussive activity, suggesting its potential use in pain relief .

Application in Inflammation

Specific Scientific Field

This application is in the field of Immunology , specifically the study of Inflammation .

Summary of the Application

Neotuberostemonine has been found to have anti-inflammatory activity. It has been shown to inhibit the expression of inflammatory mediators .

Results or Outcomes

The results showed that Neotuberostemonine has anti-inflammatory activity, suggesting its potential use in treating conditions associated with inflammation .

Application in Cardiovascular Diseases

Specific Scientific Field

This application falls under the field of Cardiovascular Medicine .

Summary of the Application

While there is no direct research available on the application of Neotuberostemonine in cardiovascular diseases, it’s worth noting that the alkaloid’s anti-inflammatory properties could potentially be beneficial in treating conditions associated with inflammation, which is a key factor in many cardiovascular diseases .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available literature. However, it’s likely that Neotuberostemonine would be administered orally or possibly through injection.

Results or Outcomes

The results of the application of Neotuberostemonine in cardiovascular diseases are not available in the current literature. Further research is needed to explore this potential application .

Application in Metabolic Disorders

Specific Scientific Field

This application is in the field of Metabolic Medicine .

Summary of the Application

While there is no direct research available on the application of Neotuberostemonine in metabolic disorders, it’s worth noting that the alkaloid’s anti-inflammatory properties could potentially be beneficial in treating conditions associated with inflammation, which is a key factor in many metabolic disorders .

Results or Outcomes

The results of the application of Neotuberostemonine in metabolic disorders are not available in the current literature. Further research is needed to explore this potential application .

Safety And Hazards

Neotuberostemonine is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-UEIGSNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316122
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neotuberostemonine

CAS RN

143120-46-1
Record name Neotuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neotuberostemonine
Reactant of Route 2
Neotuberostemonine
Reactant of Route 3
Neotuberostemonine
Reactant of Route 4
Neotuberostemonine
Reactant of Route 5
Neotuberostemonine
Reactant of Route 6
Neotuberostemonine

Citations

For This Compound
240
Citations
Y Wu, L Ou, D Han, Y Tong, M Zhang, X Xu, C Zhang - Fitoterapia, 2016 - Elsevier
… Neotuberostemonine is a potent … pure neotuberostemonine have not been reported. The present study was aimed to investigate the pharmacokinetic parameters of neotuberostemonine …
Number of citations: 10 www.sciencedirect.com
RW Jiang, PM Hon, Y Zhou, YM Chan… - Journal of natural …, 2006 - ACS Publications
… Neotuberostemonine was found to exhibit antitussive potency comparable to codeine but … Compound 1 is also an isomer of neotuberostemonine 13 (4, also known as tuberostemonine …
Number of citations: 84 pubs.acs.org
KY Lee, EJ Jeong, SH Sung, YC Kim - Records of Natural Products, 2016 - acgpubs.org
A methanol extract of the roots of Stemona tuberosa (Stemonaceae) significantly inhibited lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells. Eight …
Number of citations: 9 acgpubs.org
H Sun, W Dong, A Zhang, W Wang, X Wang - Fitoterapia, 2012 - Elsevier
… Croomine, neotuberostemonine and tuberostemonine … It was found that croomine, neotuberostemonine and … The biodistribution of neotuberostemonine and tuberostemonine …
Number of citations: 14 www.sciencedirect.com
RW Jiang, PM Hon, PPH But, HS Chung, G Lin, WC Ye… - Tetrahedron, 2002 - Elsevier
Two new stenine-type alkaloids, neotuberostemonol (3) and neotuberostemoninol (4), along with the known compound neotuberostemonine (2), were isolated from Stemona tuberosa …
Number of citations: 59 www.sciencedirect.com
RA Pilli, GB Rosso, MCF de Oliveira - Natural Product Reports, 2010 - pubs.rsc.org
… as neostenine) and neotuberostemonine] isolated by bioguided … Isostenine (3) and neotuberostemonine displayed the most … cough suppression when compared to …
Number of citations: 258 pubs.rsc.org
J Yun, KY Lee, B Park - Biochimie, 2019 - Elsevier
Osteoporosis has been attributed to low bone mass arising from cellular communications between bone formation and bone resorption. Osteoclastogenesis is induced by M-CSF and …
Number of citations: 8 www.sciencedirect.com
RA Pilli, MCF de Oliveira - Natural Product Reports, 2000 - pubs.rsc.org
… which showed it to be identical to neotuberostemonine (7). The absolute … of tuberostemonol (4) and neotuberostemonine (7) were … (6) and neotuberostemonine (7) also display the cis …
Number of citations: 349 pubs.rsc.org
HS Chung, PM Hon, G Lin, PPH But, H Dong - Planta medica, 2003 - thieme-connect.com
… [1], compound 2 named tuberostemonine J was identified as (9α, 9aα)-neotuberostemonine … to be (9aα)-neotuberostemonine with trans configurations at both AC and BC ring fusions. …
Number of citations: 179 www.thieme-connect.com
XH Cai, XD Luo - Planta medica, 2007 - thieme-connect.com
Three new alkaloids, maireistemoninol (1), neotuberostemonone (2) and epoxytuberostemonone (3), together with six known alkaloids, neotuberostemoninol (4), neotuberostemonine (…
Number of citations: 16 www.thieme-connect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.